4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative characterized by a 3-fluorophenylamino group at position 4, a methyl substituent at position 6, and a carboxylic acid moiety at position 2. Quinoline derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation .
Properties
IUPAC Name |
4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-5-6-14-13(7-10)15(9-16(20-14)17(21)22)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQAEDQJXAMVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the quinoline core.
Industrial Production Methods
Industrial production of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In industrial applications, the compound is used in the development of new materials, such as dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorine-Substituted Quinolines
- 6-Fluoro-3-methyl-2-phenylquinoline-4-carboxylic acid (): Differs in fluorine position (C6 vs. C3-fluorophenylamino in the target compound) and substituent arrangement.
- 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinecarboxylic acid (): Incorporates a tetrahydroquinoline core and a 4-fluorobenzyl group. The reduced ring system and ester-like linkage (2-oxo) could influence conformational flexibility and metabolic stability .
Chlorine-Substituted Quinolines
- 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid (): Chlorine at position 6 and a 3-methylphenyl group at position 2. Chlorine’s electron-withdrawing effects may enhance electrophilic reactivity compared to fluorine, impacting binding kinetics .
- 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (): Bulky isopropylphenyl substituent at position 2 may hinder membrane permeability but improve selectivity for hydrophobic binding pockets .
Heterocyclic and Furan-Containing Derivatives
- 6-Chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid (): The trifluoromethyl group increases lipophilicity, which could improve blood-brain barrier penetration compared to the target compound’s methyl group .
Physicochemical Properties
Notes:
Biological Activity
4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a fluorophenyl group and a carboxylic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
- IUPAC Name: 4-(3-fluoroanilino)-6-methylquinoline-2-carboxylic acid
- Molecular Formula: C17H13FN2O2
- Molecular Weight: 296.29 g/mol
- CAS Number: 1031977-33-9
The biological activity of 4-[(3-Fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid is primarily attributed to its interaction with various molecular targets within biological systems. The compound can modulate the activity of specific enzymes and receptors, influencing cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
Anticancer Activity
- Cell Cycle Arrest and Apoptosis Induction:
- In vitro studies have shown that this compound can induce cell cycle arrest in cancer cell lines, notably MCF-7 (breast cancer) and T-24 (bladder cancer). The compound demonstrated an IC50 value of approximately 168.78 µM in MCF-7 cells, leading to a significant increase in G1 phase cells and a decrease in S and G2 phases .
- Apoptosis assays revealed that treatment with the compound resulted in a higher percentage of apoptotic cells compared to controls, suggesting its potential as an anticancer agent .
Case Studies and Research Findings
A detailed analysis of the biological activities has been compiled from various studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
